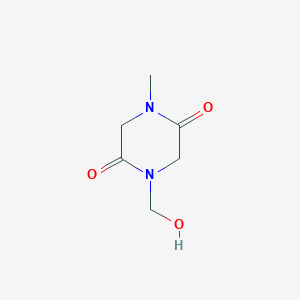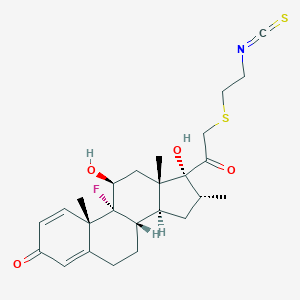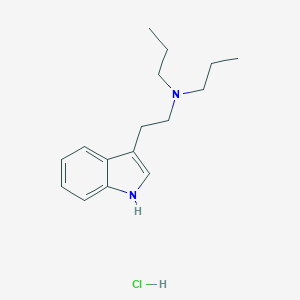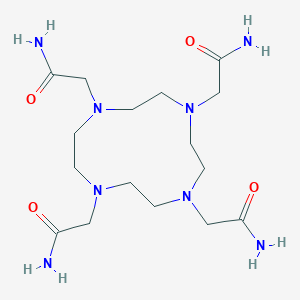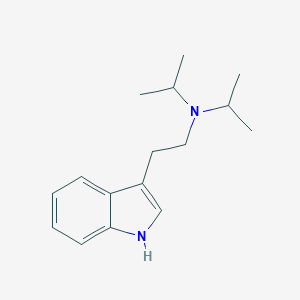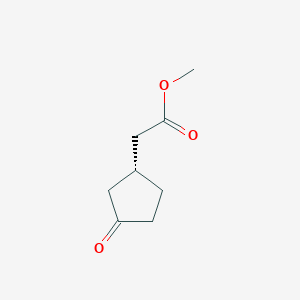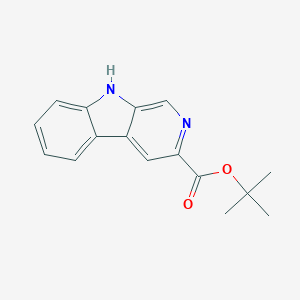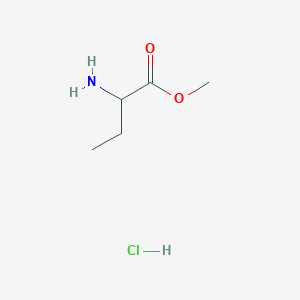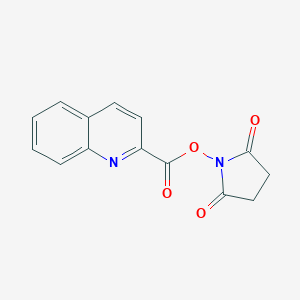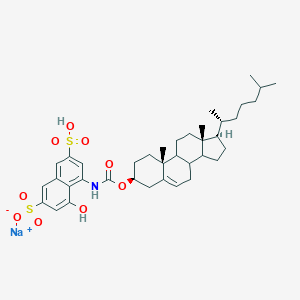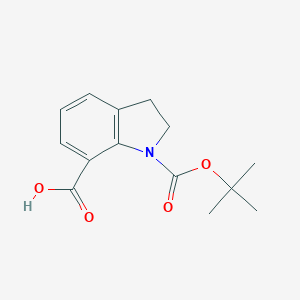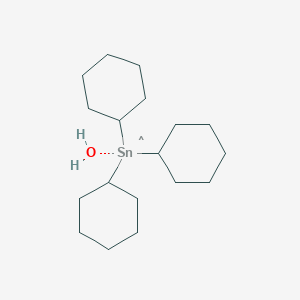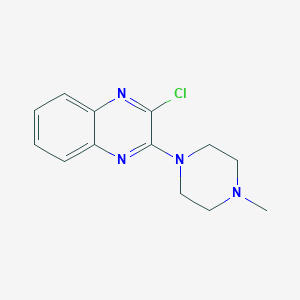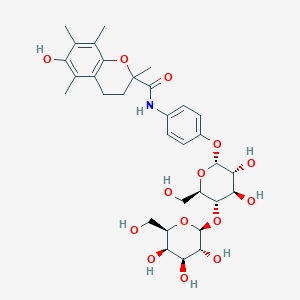
Lactosylphenyl-trolox
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lactosylphenyl-trolox is a compound that has gained increasing attention in recent years due to its potential applications in scientific research. This compound is a derivative of vitamin E and has been shown to possess antioxidant properties, making it a promising candidate for use in various fields of research. In
Aplicaciones Científicas De Investigación
Lactosylphenyl-trolox has been used in various fields of scientific research, including biochemistry, pharmacology, and neuroscience. One of the main applications of lactosylphenyl-trolox is in the study of oxidative stress and its effects on cellular function. This compound has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage. Additionally, lactosylphenyl-trolox has been used in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of lactosylphenyl-trolox involves its ability to scavenge free radicals and reactive oxygen species (ROS). Free radicals and ROS can cause oxidative damage to cells, leading to cellular dysfunction and disease. Lactosylphenyl-trolox can neutralize these harmful molecules, thereby protecting cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
Lactosylphenyl-trolox has been shown to have various biochemical and physiological effects. One of the main effects of this compound is its ability to protect cells from oxidative damage. Additionally, lactosylphenyl-trolox has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. This compound has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in various tissues and organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of lactosylphenyl-trolox for lab experiments is its ability to protect cells from oxidative damage. This can help to ensure the accuracy and reliability of experimental results. Additionally, lactosylphenyl-trolox is relatively easy to synthesize and can be obtained from commercial sources. However, one limitation of this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Direcciones Futuras
There are several future directions for research on lactosylphenyl-trolox. One area of interest is the development of new derivatives of this compound with improved antioxidant properties. Additionally, further research is needed to elucidate the mechanisms underlying the neuroprotective effects of lactosylphenyl-trolox. Finally, there is potential for the use of lactosylphenyl-trolox in the development of new therapies for neurodegenerative diseases and other conditions associated with oxidative stress.
Conclusion:
In conclusion, lactosylphenyl-trolox is a promising compound with potential applications in various fields of scientific research. This compound possesses antioxidant properties and has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, lactosylphenyl-trolox remains a valuable tool for studying oxidative stress and its effects on cellular function. Further research is needed to fully understand the potential of this compound and its derivatives in the development of new therapies for disease.
Métodos De Síntesis
The synthesis of lactosylphenyl-trolox involves the reaction of trolox with lactose and phenyl isothiocyanate. This reaction results in the formation of a lactosylphenyl-trolox conjugate. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
Propiedades
Número CAS |
140448-22-2 |
|---|---|
Nombre del producto |
Lactosylphenyl-trolox |
Fórmula molecular |
C32H43NO14 |
Peso molecular |
665.7 g/mol |
Nombre IUPAC |
N-[4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxamide |
InChI |
InChI=1S/C32H43NO14/c1-13-14(2)27-18(15(3)21(13)36)9-10-32(4,47-27)31(42)33-16-5-7-17(8-6-16)43-29-26(41)24(39)28(20(12-35)45-29)46-30-25(40)23(38)22(37)19(11-34)44-30/h5-8,19-20,22-26,28-30,34-41H,9-12H2,1-4H3,(H,33,42)/t19-,20-,22+,23+,24-,25-,26-,28-,29+,30+,32?/m1/s1 |
Clave InChI |
QCEKZUGOCWMXJY-XYTWIGKESA-N |
SMILES isomérico |
CC1=C(C2=C(CCC(O2)(C)C(=O)NC3=CC=C(C=C3)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)C(=C1O)C)C |
SMILES |
CC1=C(C2=C(CCC(O2)(C)C(=O)NC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)C(=C1O)C)C |
SMILES canónico |
CC1=C(C2=C(CCC(O2)(C)C(=O)NC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)C(=C1O)C)C |
Sinónimos |
lactosylphenyl-trolox lactosylphenyl-TX |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




